molecular formula C5H4ClNOS B2970740 2-chloro-4-methyl-5-Thiazolecarboxaldehyde CAS No. 289469-54-1

2-chloro-4-methyl-5-Thiazolecarboxaldehyde

Cat. No.: B2970740
CAS No.: 289469-54-1
M. Wt: 161.6
InChI Key: BQAYCEGMJWKEAK-UHFFFAOYSA-N
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Description

2-chloro-4-methyl-5-Thiazolecarboxaldehyde is a heterocyclic compound with the molecular formula C5H4ClNOS and a molecular weight of 161.61 g/mol It is characterized by a thiazole ring substituted with a chlorine atom at the 2-position, a methyl group at the 4-position, and an aldehyde group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-methyl-5-Thiazolecarboxaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloroacetyl chloride with thiourea to form 2-chloro-4-methylthiazole, which is then oxidized to the corresponding aldehyde . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization and oxidation processes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Quality control measures, including chromatography and spectroscopy, are used to monitor the product’s purity and composition .

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-methyl-5-Thiazolecarboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-4-methyl-5-Thiazolecarboxaldehyde is unique due to the presence of both the chlorine atom and the aldehyde group on the thiazole ring. This combination of functional groups enhances its reactivity and versatility in chemical synthesis and biological applications .

Properties

IUPAC Name

2-chloro-4-methyl-1,3-thiazole-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNOS/c1-3-4(2-8)9-5(6)7-3/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQAYCEGMJWKEAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 2-chloro-4-methylthiazole (0.3 g) in tetrahydrofuran (3 ml) was added a solution of n-butyllithium in n-hexane (1.63M, 1.52 ml) dropwise at −70° C. under a nitrogen atmosphere, and the mixture was stirred for 20 minutes at −70° C. To the resultant mixture was added N,N-dimethylformamide (0.21 ml) at −70° C., and the mixture was stirred for 40 minutes. The mixture was poured into a saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The organic layer was washed with brine, dried over magnesium sulfate and evaporated. The residue was purified by column chromatography (silica gel 10 g, n-hexane:ethyl acetate=10:1) to give 2-chloro-5-formyl-4-methylthiazole (231 mg).
Quantity
0.3 g
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Reaction Step One
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0 (± 1) mol
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reactant
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3 mL
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solvent
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1.52 mL
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solvent
Reaction Step One
[Compound]
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resultant mixture
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0 (± 1) mol
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reactant
Reaction Step Two
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0.21 mL
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reactant
Reaction Step Two
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0 (± 1) mol
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